Cas no 90139-53-0 (Benzene, 1,1'-(1-methylethylidene)bis[4-[4-(phenylsulfonyl)phenoxy]-)
90139-53-0 structure
Product Name:Benzene, 1,1'-(1-methylethylidene)bis[4-[4-(phenylsulfonyl)phenoxy]-
CAS-nummer:90139-53-0
MF:C39H32O6S2
MW:660.797788619995
CID:793461
PubChem ID:68482483
Update Time:2025-04-19
Benzene, 1,1'-(1-methylethylidene)bis[4-[4-(phenylsulfonyl)phenoxy]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, 1,1'-(1-methylethylidene)bis[4-[4-(phenylsulfonyl)phenoxy]-
- 1-[4-(benzenesulfonyl)phenoxy]-4-[2-[4-[4-(benzenesulfonyl)phenoxy]phenyl]propan-2-yl]benzene
- 90139-53-0
- 1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}
- SCHEMBL3020464
- DTXSID40738436
-
- Inchi: 1S/C39H32O6S2/c1-39(2,29-13-17-31(18-14-29)44-33-21-25-37(26-22-33)46(40,41)35-9-5-3-6-10-35)30-15-19-32(20-16-30)45-34-23-27-38(28-24-34)47(42,43)36-11-7-4-8-12-36/h3-28H,1-2H3
- InChI-sleutel: RYHRNAQNCXGBDP-UHFFFAOYSA-N
- LACHT: S(C1C=CC=CC=1)(C1C=CC(=CC=1)OC1C=CC(=CC=1)C(C)(C)C1C=CC(=CC=1)OC1C=CC(=CC=1)S(C1C=CC=CC=1)(=O)=O)(=O)=O
Berekende eigenschappen
- Exacte massa: 660.16403108g/mol
- Monoisotopische massa: 660.16403108g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 47
- Aantal draaibare bindingen: 10
- Complexiteit: 1070
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 9.4
- Topologisch pooloppervlak: 104Ų
Benzene, 1,1'-(1-methylethylidene)bis[4-[4-(phenylsulfonyl)phenoxy]- Gerelateerde literatuur
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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